3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.
Attachment of the Furylmethylidene Moiety: The furylmethylidene moiety can be attached through a condensation reaction between a furyl aldehyde and the triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furylmethylidene moiety can be reduced to form corresponding alcohols.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The furylmethylidene moiety may interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(METHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
- **N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-THIENYL}METHYLIDENE)AMINE
Uniqueness
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethylsulfanyl and furylmethylidene groups enhances its potential for diverse applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)-1-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C18H20N4O2S/c1-4-25-18-21-20-14(3)22(18)19-11-15-9-10-16(24-15)12-23-17-8-6-5-7-13(17)2/h5-11H,4,12H2,1-3H3/b19-11+ |
InChI Key |
PSTFEDLHTOTZAW-YBFXNURJSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3C)C |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3C)C |
Origin of Product |
United States |
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